molecular formula C8H11ClN2O2 B8015445 methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate

Cat. No.: B8015445
M. Wt: 202.64 g/mol
InChI Key: MFVKNIRJUQBJGC-UHFFFAOYSA-N
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Description

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is an organic compound that belongs to the pyrazole family. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms in the ring. This particular compound is characterized by the presence of a methyl ester group, a chlorine atom, and an isopropyl group attached to the pyrazole ring. It is used in various chemical and pharmaceutical applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate typically involves the reaction of 4-chloro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid with methanol in the presence of a dehydrating agent such as sulfuric acid or thionyl chloride. The reaction is carried out under reflux conditions to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and maximizing the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The pyrazole ring can be oxidized under specific conditions to form corresponding oxides.

    Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

Major Products Formed

    Substitution: Formation of 4-amino-1-(1-methylethyl)-1H-pyrazole-5-carboxylate or 4-thio-1-(1-methylethyl)-1H-pyrazole-5-carboxylate.

    Oxidation: Formation of pyrazole oxides.

    Reduction: Formation of 4-chloro-1-(1-methylethyl)-1H-pyrazole-5-methanol.

Scientific Research Applications

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial research, it may inhibit the growth of bacteria by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-chloro-1H-pyrazole-5-carboxylate: Lacks the isopropyl group, which may affect its reactivity and biological activity.

    Ethyl 4-chloro-1-(1-methylethyl)-1H-pyrazole-5-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

    4-Chloro-1-(1-methylethyl)-1H-pyrazole-5-carboxylic acid: The carboxylic acid form, which can be used as a precursor in the synthesis of the methyl ester.

Uniqueness

methyl 4-chloro-1-isopropyl-1H-pyrazole-5-carboxylate is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the chlorine atom and the isopropyl group can influence its reactivity and interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

methyl 4-chloro-2-propan-2-ylpyrazole-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2O2/c1-5(2)11-7(8(12)13-3)6(9)4-10-11/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFVKNIRJUQBJGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C(=C(C=N1)Cl)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of methyl 1-(1-methylethyl)-1H-pyrazole-5-carboxylate (120 mg) in DMF (3 ml) was treated with N-chlorosuccinimide (95 mg) and heated to 60° C. for 18 h under nitrogen. The cooled mixture was partitioned between diethyl ether (20 ml) and water (20 ml), separated and dried over sodium sulphate then evaporated to give the title compound as a pale yellow oil (135 mg).
Quantity
120 mg
Type
reactant
Reaction Step One
Quantity
95 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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